molecular formula C21H25N5O2 B6173156 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine CAS No. 173059-27-3

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B6173156
CAS RN: 173059-27-3
M. Wt: 379.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that has been studied for its potential to be used in scientific research. This compound has been the subject of numerous studies, and its structure and mechanism of action have been elucidated. The synthesis of this compound is relatively straightforward, and it has been used in a variety of applications, including as a tool for studying the biochemical and physiological effects of various drugs and as a laboratory reagent for studying the structure and function of proteins.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine has been used extensively in scientific research. It has been used as a tool for studying the biochemical and physiological effects of various drugs, as well as for studying the structure and function of proteins. In addition, it has been used as a reagent for synthesizing other compounds and for conducting various types of laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine has been studied extensively. It is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in regulating various physiological processes, including appetite, sleep, and mood. It is also believed to act as an antagonist of the 5-HT2B receptor, which is involved in regulating cardiovascular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine have been studied extensively. Studies have shown that it has an anxiolytic effect, which means that it can reduce anxiety. It has also been shown to have an antidepressant effect, as well as an anti-inflammatory effect. In addition, it has been shown to have a vasodilatory effect, which means that it can widen blood vessels and increase blood flow.

Advantages and Limitations for Lab Experiments

2-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a convenient reagent for a variety of experiments. In addition, it has been extensively studied, so its mechanism of action and biochemical and physiological effects are well understood. However, it is relatively expensive, and it can be toxic in high concentrations.

Future Directions

2-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine has a variety of potential future applications in scientific research. One potential application is in the development of new drugs for treating various diseases, such as depression and anxiety. It could also be used to study the structure and function of proteins, as well as to synthesize other compounds. In addition, it could be used to study the biochemical and physiological effects of various drugs and to develop new laboratory reagents. Finally, it could be used to study the effects of various environmental toxins on the human body.

Synthesis Methods

2-(4-Benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine can be synthesized using a variety of methods. The most common method involves reacting 4-benzylpiperazine with 6,7-dimethoxyquinazolin-4-amine in the presence of a base, such as sodium hydroxide, to form the desired compound. This reaction can be carried out in a variety of solvents, including water, acetonitrile, and dimethylformamide. The reaction is typically carried out at room temperature, although higher temperatures may be used to increase the rate of reaction. The reaction is usually complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine involves the reaction of 2-amino-6,7-dimethoxyquinazoline with 4-benzylpiperazine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-amino-6,7-dimethoxyquinazoline", "4-benzylpiperazine", "Coupling agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Dissolve 2-amino-6,7-dimethoxyquinazoline and 4-benzylpiperazine in a suitable solvent (e.g. DMF, DMSO) at room temperature.", "Step 2: Add the coupling agent (e.g. EDC, DCC) to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain the desired product, 2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine." ] }

CAS RN

173059-27-3

Product Name

2-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C21H25N5O2

Molecular Weight

379.5

Purity

95

Origin of Product

United States

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